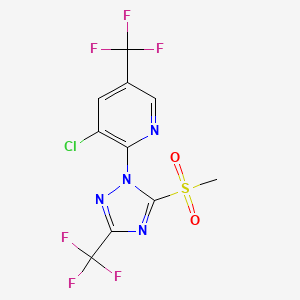

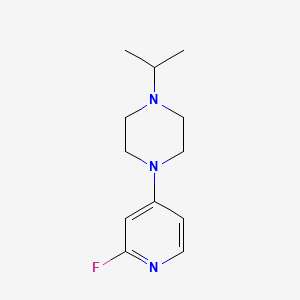

1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine

Descripción general

Descripción

1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine (F-PP) is an organic compound that has a wide range of applications in the scientific field. It is a versatile compound that can be used in various methods of synthesis, and its biochemical and physiological effects have been studied extensively. F-PP has been used in the synthesis of various compounds, and its mechanism of action has been well-documented.

Aplicaciones Científicas De Investigación

Fluorinated Piperazine Derivatives in Drug Development

Fluorinated piperazine derivatives have been explored for their potential in drug development due to their pharmacokinetic advantages. One study developed synthetic strategies for incorporating fluorine into ligands, producing novel series of fluorinated piperidines and piperazines. These compounds maintained high affinity and selectivity for the 5-HT1D receptor, showing agonist efficacy in vitro. The incorporation of fluorine significantly reduced the compounds' pKa, enhancing oral absorption while unpredictably affecting oral bioavailability (M. B. van Niel et al., 1999).

Piperazine Analogues as PET Tracers

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared and evaluated as analogs of WAY100635 for PET imaging. These cyclohexanecarboxamide derivatives emerged as reversible, selective, high-affinity antagonists for 5-HT1A receptors. Characterized by high brain uptake and slow clearance, one derivative, in particular, stood out for its potential in improving in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Antimicrobial Activity of Fluoropyridin-piperazine Derivatives

A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacterial species, as well as antifungal activity against two fungal strains, highlighting their potential as antimicrobial agents (D. S. Babu et al., 2015).

Synthesis and Evaluation of Piperazine-1-yl-1H-indazole Derivatives

Piperazine-1-yl-1H-indazole derivatives play a crucial role in medicinal chemistry. A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and characterized. Docking studies further supported its significance, suggesting applications in drug development and chemical biology research (V. Balaraju et al., 2019).

Propiedades

IUPAC Name |

1-(2-fluoropyridin-4-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYFASQMWUBLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoropyridin-4-yl)-4-(propan-2-yl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.